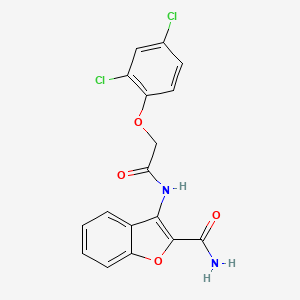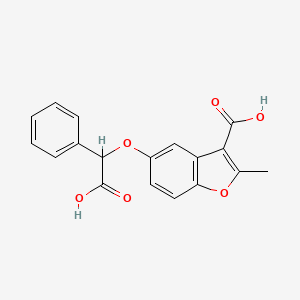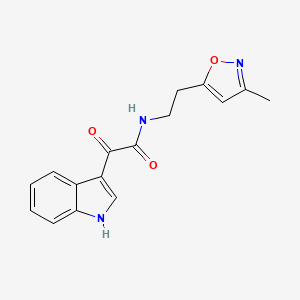![molecular formula C16H13NO4S B2889153 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1448058-24-9](/img/structure/B2889153.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide, also known as BDDTB, is a small molecule inhibitor that has shown potential in various scientific research applications. This molecule has a unique structure that allows it to interact with specific proteins, enzymes, and cellular pathways, making it a valuable tool in understanding the underlying mechanisms of various diseases.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent . A series of derivatives bearing the benzo[d][1,3]dioxol-5-yl group have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these compounds have led to the identification of analogs with significant inhibitory concentrations (IC50 values) against specific cancer cell lines, indicating their potential for further optimization and development into anticancer drugs .
Molecular Properties Prediction
In the realm of drug design , the compound’s derivatives have been studied for their molecular properties. These studies are crucial for predicting the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of potential pharmaceuticals. The benzo[d][1,3]dioxol-5-yl group has been incorporated into various molecules, and their bioactive scores have been assessed to comply with Lipinski’s rule of five, which is a standard for evaluating drug candidates .
Heavy Metal Detection
The compound has been utilized in the development of sensors for the detection of heavy metals . Specifically, derivatives have been used to create sensitive and selective sensors for lead (Pb2+), employing electrochemical approaches for significant detection . This application is particularly important for environmental monitoring and public health.
Tubulin Polymerization Inhibition
Some derivatives of the compound have been designed to target microtubule assembly, a critical process in cell division. By inhibiting tubulin polymerization, these compounds act as microtubule-targeting agents , causing mitotic blockade and cell apoptosis. This mechanism is a leading target for anticancer agents, and the compound’s derivatives are being explored for their potential in this field .
Antitumor Evaluation
Further extending its application in cancer research, the compound’s derivatives have been synthesized and evaluated for their antitumor activities against various cell lines such as HeLa, A549, and MCF-7 . These studies contribute to the understanding of the compound’s efficacy and mechanism of action in tumor suppression.
Drug Development Template
The compound and its derivatives serve as a template for drug development . The structure–activity relationships of indole anticancer molecules, which share a similar structural motif with the compound, provide a basis for designing more active analogs. This facilitates the development of new drugs with improved efficacy and safety profiles .
Molecular Prediction Properties
In computational chemistry , the compound’s derivatives have been screened for molecular prediction properties. This involves using in silico tools to provide chemical information and predict drug–target interactions, which is essential for the early stages of drug discovery .
Conducting Polymer Matrix Integration
The compound has been integrated into a conducting polymer matrix, such as Nafion, to develop electrochemical sensors . This application highlights the compound’s versatility in being incorporated into complex systems for enhanced performance in detecting environmental pollutants .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Similar compounds have shown to inhibit vegfr1 , suggesting that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Given its potential inhibition of vegfr1 , it can be inferred that it may affect angiogenesis and vasculogenesis pathways. These pathways are critical for the growth and development of new blood vessels, which are essential for tumor growth and metastasis.
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines . Therefore, it can be inferred that this compound might also exhibit anti-cancer properties by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(12-5-8-22-10-12)17-6-1-2-7-19-13-3-4-14-15(9-13)21-11-20-14/h3-5,8-10H,6-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGSUVYAGSFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

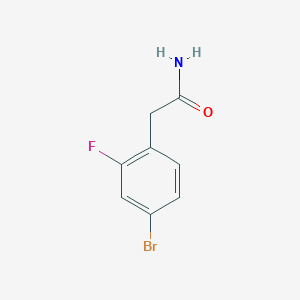

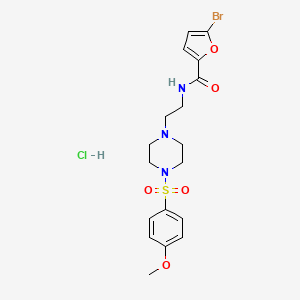

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)
![2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2889078.png)
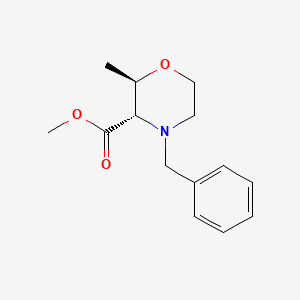


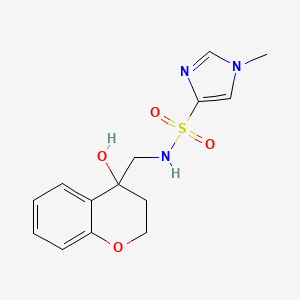
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)
